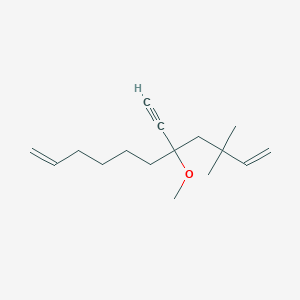
5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene is an organic compound with the molecular formula C14H22O It is characterized by the presence of an ethynyl group, a methoxy group, and two diene functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diene Backbone: The diene backbone can be synthesized through a series of reactions involving alkenes and alkynes.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-Ethynyl-3,5-dimethoxybenzene: Similar in structure but with a benzene ring instead of a diene backbone.
5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene: A structural isomer with different positioning of the methoxy and ethynyl groups.
Uniqueness
5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene is unique due to its combination of ethynyl, methoxy, and diene functionalities, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
917833-28-4 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC名 |
5-ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene |
InChI |
InChI=1S/C16H26O/c1-7-10-11-12-13-16(9-3,17-6)14-15(4,5)8-2/h3,7-8H,1-2,10-14H2,4-6H3 |
InChIキー |
WYBQNBDGKKTBJW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(CCCCC=C)(C#C)OC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)

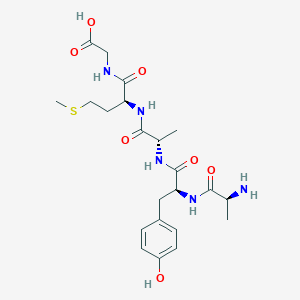
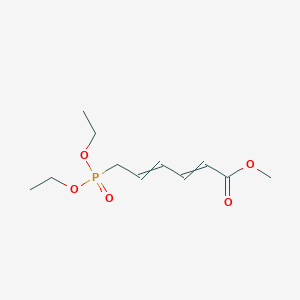
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
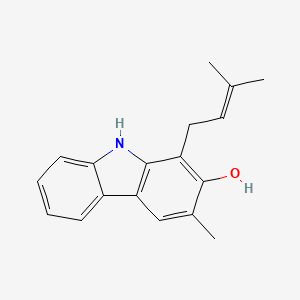
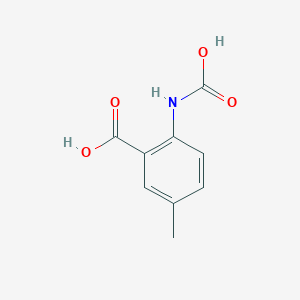
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)

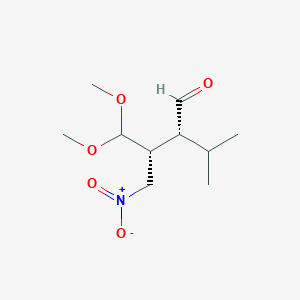
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)
